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molecular formula C11H10ClNO2 B1588991 Ethyl 4-chloro-1H-indole-2-carboxylate CAS No. 53590-46-8

Ethyl 4-chloro-1H-indole-2-carboxylate

Cat. No. B1588991
M. Wt: 223.65 g/mol
InChI Key: XWNVSPGTJSGNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06169107A

Procedure details

The title compound was prepared in a manner similar to Reference Example 5 (23) except that 2-(4-iodobutoxy)tetrahydropyran and ethyl 4-chloro-2-indolecarboxylate was used in place of 2-(2-iodoethoxy)tetrahydropyran and methyl 2-indolecarboxylate.
[Compound]
Name
Example 5 ( 23 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ICCC[CH2:5][O:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1.ClC1C=CC=[C:19]2C=1[CH:16]=[C:17](C(OCC)=O)[NH:18]2.N1C2C(=CC=CC=2)[CH:30]=[C:29]1C(OC)=O>>[CH3:19][N:18]1[C:10]2[C:9](=[CH:29][CH:30]=[C:12]([C:7]([O:6][CH3:5])=[O:8])[CH:11]=2)[CH:16]=[CH:17]1

Inputs

Step One
Name
Example 5 ( 23 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCCCOC1OCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C=C(NC2=CC=C1)C(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C=CC2=CC=C(C=C12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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